![molecular formula C14H14ClFN4O3 B6426554 2-(2-chloro-6-fluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide CAS No. 2034358-24-0](/img/structure/B6426554.png)
2-(2-chloro-6-fluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chloro-6-fluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide” is a complex organic molecule. It contains a 2-chloro-6-fluorophenyl group, a 4,6-dimethoxy-1,3,5-triazin-2-yl group, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the aforementioned groups. For instance, the 4,6-dimethoxy-1,3,5-triazin-2-yl group is known to be used as a condensing agent .Wissenschaftliche Forschungsanwendungen
Organic Phase Change Materials
Triazine-based compounds, including those with 4,6-dimethoxy-1,3,5-triazin-2-yl groups, have been studied for their potential as organic phase change materials. These materials can store and release thermal energy during the process of melting and freezing, which makes them useful in a variety of applications, such as thermal energy storage, thermal management, and temperature regulation .
Flame Retardants
Triazine derivatives, including those with 4,6-dimethoxy-1,3,5-triazin-2-yl groups, have shown promise as inherently low-flammability materials. This property makes them potentially useful as flame retardants in various applications, including in the production of safer organic phase change materials .
Peptide Synthesis
Compounds with a 4,6-dimethoxy-1,3,5-triazin-2-yl group have been used as reagents for activating carboxylic acids in solution and solid phase peptide synthesis. This process is crucial in the production of peptides, which have numerous applications in biological research and drug development .
Glycosylation Catalysts
Activated glycosidic compounds with a 4,6-dimethoxy-1,3,5-triazin-2-yl group have been found to be efficient glycosyl donors for enzymatic glycosylation. This process is important in the synthesis of oligosaccharides, which have numerous applications in food science, pharmaceuticals, and biochemistry .
Chemical Bonding
The 4,6-dimethoxy-1,3,5-triazin-2-yl group can be introduced into other compounds via alkylation or amidation. This property can be used to modify the properties of other compounds, potentially leading to new materials with desirable properties .
Thermal Management
The phase change properties of triazine-based compounds make them potentially useful in thermal management applications. By absorbing or releasing heat during phase changes, these materials can help regulate temperatures in various systems .
Wirkmechanismus
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
Based on its chemical properties, it is predicted to have a melting point of 48 °c, a boiling point of 3683±420 °C, and a water solubility of 6842mg/L at 25℃ . These properties suggest that the compound may have moderate bioavailability.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its stability is sensitive to light and humidity . Therefore, these factors should be considered when storing and using the compound. Additionally, the compound’s action and efficacy may be influenced by the physiological environment, including pH, temperature, and the presence of other biomolecules.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O3/c1-22-13-18-11(19-14(20-13)23-2)7-17-12(21)6-8-9(15)4-3-5-10(8)16/h3-5H,6-7H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXDRWLUQXMDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CC2=C(C=CC=C2Cl)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.